3-Methyl-6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole

Energetic materials Thermal analysis kinetics Pyrazole energetic compounds

Screening thermally stable nitroheterocycles? CNPP offers lower Ea (100 kJ/mol), DNPP requires stricter handling (impact 12 J). MNPP delivers balanced performance: detonation velocity 7.61 km/s with self-accelerating decomposition Tₑₒ 279°C. - Thermal decomposition Eₐ = 278.44 kJ·mol⁻¹ (Kissinger), DSC Tₚ = 301.49°C - NLT 98% purity, CAS 161155-31-3, MF C₅H₅N₅O₂ - Methyl group at position 3 enables regioselective N-functionalization; 6-nitro reducible to 6-amino for kinase inhibitor libraries

Molecular Formula C5H5N5O2
Molecular Weight 167.13 g/mol
Cat. No. B13020646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole
Molecular FormulaC5H5N5O2
Molecular Weight167.13 g/mol
Structural Identifiers
SMILESCC1=NNC2=C(NN=C12)[N+](=O)[O-]
InChIInChI=1S/C5H5N5O2/c1-2-3-4(8-6-2)5(9-7-3)10(11)12/h1H3,(H,6,8)(H,7,9)
InChIKeyFATXSDBSNLTNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MNPP: Identity, Physicochemical Profile, and Comparators


3-Methyl-6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole (MNPP, CAS 161155-31-3, molecular formula C₅H₅N₅O₂, molecular weight 167.13 g/mol, NLT 98% purity ) is a fused-ring nitroheterocycle belonging to the 1H,4H-pyrazolo[4,3-c]pyrazole family. It bears a methyl substituent at position 3 and a nitro group at position 6 of the fused bicyclic scaffold. The compound exhibits a melting point of 263–265 °C and a nitrogen content of 41.91 wt% [1]. Its foundational synthesis, via sequential condensation, nitration, reduction, diazotization, intramolecular cyclization, and final nitration starting from acetylacetone and hydrazine hydrate, was first reported by Shevelev and co-workers in 1993 [2]. The closest structural analogs evaluated in head-to-head comparative studies are CNPP (1H,4H-3-carboxy-6-nitro-pyrazolo[4,3-c]pyrazole, C₅H₃N₅O₄, MW 197.11) and DNPP (1H,4H-3,6-dinitro-pyrazolo[4,3-c]pyrazole, C₄H₂N₆O₄, MW 198.10), which differ solely in the substituent at position 3 [1].

Why In-Class Analog Substitution Is Not Neutral


The 1H,4H-pyrazolo[4,3-c]pyrazole scaffold exhibits extreme sensitivity of its thermal stability, energetic performance, and tautomeric equilibrium to the identity of substituents at positions 3 and 6. A single change from –CH₃ (MNPP) to –COOH (CNPP) reduces the activation energy of thermal decomposition from 278.44 kJ·mol⁻¹ to 100.05 kJ·mol⁻¹ — a 2.78-fold drop — despite the two compounds sharing the identical 6-nitro substitution and fused-ring backbone [1]. Conversely, replacing –CH₃ with –NO₂ (giving DNPP) raises the theoretical density from 1.54 to 1.80 g·cm⁻³ and the detonation velocity from 7.61 to 8.49 km·s⁻¹, fundamentally altering the compound's suitability for energetic formulations [1]. Furthermore, low-temperature NMR studies demonstrate that 3,6-substituent patterns govern the predominant tautomeric form (N1-H/N4-H vs. N2-H/N4-H vs. N1-H/N5-H), with direct consequences for hydrogen-bonding networks, reactivity, and biological target engagement [2]. These quantitative discontinuities mean that CNPP, DNPP, or any other in-class analog cannot be treated as a drop-in replacement for MNPP without re-validating the entire thermal safety, performance, or binding profile.

Quantitative Differentiation Against 3-Position Analogs


Activation Energy of Thermal Decomposition

The apparent activation energy (Eₐ) for the exothermic thermal decomposition of MNPP, determined by the Kissinger method from DSC curves at four heating rates (2.5, 5.0, 10.0, and 15.0 K·min⁻¹ under N₂ flow of 100 mL·min⁻¹), is 278.44 kJ·mol⁻¹. This value is 2.78-fold higher than that of its 3‑carboxy analog CNPP (Eₐ = 100.05 kJ·mol⁻¹) and 15.2% lower than that of the 3,6‑dinitro analog DNPP (Eₐ = 320.83 kJ·mol⁻¹) [1]. The Flynn-Wall-Ozawa integral method yields concordant values: MNPP Eₐ = 273.80 kJ·mol⁻¹, CNPP Eₐ = 104.09 kJ·mol⁻¹, DNPP Eₐ = 314.52 kJ·mol⁻¹ [1]. The linear correlation coefficients (rₖ = 0.9965 for MNPP, rₒ = 0.9968) confirm high kinetic reliability [1].

Energetic materials Thermal analysis kinetics Pyrazole energetic compounds

Self-Accelerating Decomposition Temperature

The self-accelerating decomposition temperature (Tₑₒ), obtained by extrapolating DSC onset temperatures to β → 0, is a critical industrial safety parameter. MNPP exhibits Tₑₒ = 279.16 °C and Tₚₒ = 283.20 °C. This is 31.58 °C higher than CNPP (Tₑₒ = 247.58 °C) and 22.89 °C lower than DNPP (Tₑₒ = 302.05 °C) [1]. The critical temperature of thermal explosion (T₆ₑ) follows the same trend: MNPP T₆ₑ = 285.83 °C, CNPP T₆ₑ = 271.25 °C, DNPP T₆ₑ = 312.85 °C [1]. The heat-resistance ability and transition resistance from thermal decomposition to thermal explosion decrease in the order DNPP > MNPP > CNPP [1].

Thermal hazard assessment Energetic material safety Decomposition kinetics

Heat of Formation and Detonation Energy

The gas-phase heat of formation (ΔfH°₂₉₈) calculated at the DFT-B3LYP/6-31G level using the CBS-Q atomization method is 528.19 kJ·mol⁻¹ for MNPP, compared to 222.50 kJ·mol⁻¹ for CNPP and 577.85 kJ·mol⁻¹ for DNPP [1]. The corresponding chemical energy of detonation (Q) values are 1.45 kJ·g⁻¹ (MNPP), 1.31 kJ·g⁻¹ (CNPP), and 1.70 kJ·g⁻¹ (DNPP) [1]. MNPP thus stores 2.37-fold more formation enthalpy than CNPP, translating to 10.7% higher detonation energy per unit mass.

Heat of formation Detonation energy Energetic material performance

Theoretical Detonation Velocity

Using theoretically calculated densities (ρ) and heats of formation, the Kamlet-Jacobs equations yield detonation velocities (D) of 7.61 km·s⁻¹ for MNPP, 7.38 km·s⁻¹ for CNPP, and 8.49 km·s⁻¹ for DNPP [1]. The corresponding theoretical densities are ρ = 1.54 g·cm⁻³ (MNPP), 1.70 g·cm⁻³ (CNPP), and 1.80 g·cm⁻³ (DNPP) [1]. Although MNPP exhibits the lowest density of the three, its detonation velocity surpasses CNPP by 0.23 km·s⁻¹ (3.1%), driven by its substantially higher heat of formation.

Detonation velocity Kamlet-Jacobs equation Explosive performance prediction

Tautomeric Control by 3,6-Substituents

A systematic low-temperature ¹H, ¹³C, and ¹⁵N NMR study combined with DFT calculations (B3LYP/6-311++G**) established that all 3,6-substituted pyrazolo[4,3-c]pyrazole bases occur predominantly in the N1-H/N4-H tautomeric form, with the identity of the minor tautomer (N2-H/N4-H or N1-H/N5-H) governed by the electronic and steric nature of substituents at positions 3 and 6 [1]. For MNPP, the electron-donating –CH₃ at position 3 and the strongly electron-withdrawing –NO₂ at position 6 create a polarized electronic environment distinct from that of CNPP (electron-withdrawing –COOH at position 3) or DNPP (two electron-withdrawing –NO₂ groups). The substituent-dependent tautomeric equilibrium directly influences hydrogen-bond donor/acceptor capacity, N‑alkylation regioselectivity, and molecular recognition by biological targets [1]. A separate study confirmed the pyrazolo[4,3-c]pyrazole scaffold as a versatile kinase inhibitor core, with mono-substituted derivatives showing promising dual DYRK1A-CLK1 inhibitory activity relevant to Alzheimer's disease [2].

Annular tautomerism Pyrazolo[4,3-c]pyrazole scaffold NMR spectroscopy

Application Scenarios for MNPP


Energetic Formulations with Superior Thermal Safety

Formulators seeking a nitroheterocyclic energetic filler with detonation velocity above 7.5 km·s⁻¹ but thermal stability exceeding 275 °C (Tₑₒ) will find MNPP uniquely positioned. Its detonation velocity of 7.61 km·s⁻¹ [1] outperforms CNPP (7.38 km·s⁻¹), while its self-accelerating decomposition temperature of 279.16 °C [1] provides a 31.6 °C safety margin over CNPP, reducing thermal runaway risk during melt-cast or extrusion processing. Although DNPP offers higher detonation performance (8.49 km·s⁻¹, Tₑₒ = 302.05 °C), its synthesis requires an additional nitration step from CNPP [1] and DNPP-based materials exhibit impact sensitivities as low as 12 J and friction sensitivities of 80 N [5], necessitating more stringent handling protocols. MNPP thus occupies a practical middle ground for applications where thermal safety is prioritized alongside moderate energetic output.

Regioselective N‑Functionalization Intermediate

The presence of a methyl group at position 3 in MNPP provides a chemically inert substituent that does not compete in N‑alkylation or N‑acylation reactions, unlike the carboxylic acid group of CNPP which requires protection/deprotection strategies [2]. The tautomeric preference established by the CH₃/NO₂ substitution pattern — predominantly N1-H/N4-H with a predictable minor tautomer [3] — enables rational regioselective N‑functionalization at either the N1 or N4 position. This is valuable for preparing N‑alkylated energetic derivatives (analogous to those reported for 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles [3]) or for generating focused libraries of kinase inhibitor candidates built on the pyrazolo[4,3-c]pyrazole scaffold [4], where the methyl group serves as a metabolic stability-enhancing substituent.

Kinase Inhibitor Lead Optimization

The pyrazolo[4,3-c]pyrazole core has been validated as a novel kinase inhibitor scaffold with demonstrated dual DYRK1A-CLK1 inhibitory activity linked to Alzheimer's disease pathology [4]. MNPP, with its 6‑nitro group available for reduction to a 6‑amino functionality (as demonstrated in the synthetic pathway from 3‑methylpyrazolo[4,3-c]pyrazole [2]), provides a versatile entry point for generating 6‑amino‑3‑methyl‑pyrazolo[4,3-c]pyrazole — a diamino-type intermediate amenable to amide coupling, sulfonamide formation, or urea linkage with diverse pharmacophoric elements. The methyl group at position 3 offers a lipophilic anchor that can improve membrane permeability relative to the carboxy analog CNPP, while the defined tautomeric state (N1-H/N4-H dominant) [3] ensures predictable hydrogen-bonding geometry with kinase hinge regions.

Thermal Hazard Screening and Safety Protocols

MNPP's well-characterized thermal decomposition parameters — including Eₐ = 278.44 kJ·mol⁻¹ (Kissinger), DSC peak temperature Tₚ = 301.49 °C at 10 K·min⁻¹, self-accelerating decomposition temperature Tₑₒ = 279.16 °C, and critical thermal explosion temperature T₆ₑ = 285.83 °C [1] — provide a quantitative baseline for thermal hazard assessment of related pyrazolo[4,3-c]pyrazole derivatives. When screening new analogs for thermal safety, these values serve as reference points: compounds with Eₐ substantially below 278 kJ·mol⁻¹ or Tₑₒ below 279 °C warrant additional precautions. The availability of MNPP at NLT 98% purity from commercial suppliers ensures reproducible thermal data for inter-laboratory comparison, supporting its use as a calibrant or reference standard in DSC-based thermal stability screening workflows.

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